molecular formula C27H30O18 B12835117 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

Cat. No.: B12835117
M. Wt: 642.5 g/mol
InChI Key: KDJKRZGXXHSGMI-IOFVJFLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one is a complex flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by its multiple hydroxyl groups and glycosidic linkages, which contribute to its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-4-one core structure.

    Glycosylation: The hydroxyl groups on the chromen-4-one are glycosylated using glycosyl donors under acidic or basic conditions to form the glycosidic bonds.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the flavonoid through fermentation processes. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl group in the chromen-4-one ring to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include quinones, reduced flavonoids, and substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it can modulate various molecular pathways, including the inhibition of enzymes involved in inflammation and the activation of signaling pathways that promote cell survival .

Properties

Molecular Formula

C27H30O18

Molecular Weight

642.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

InChI

InChI=1S/C27H30O18/c28-5-12-15(33)18(36)20(38)26(42-12)44-24-17(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-23(14)25(22(24)40)45-27-21(39)19(37)16(34)13(6-29)43-27/h1-4,12-13,15-16,18-21,26-31,33-40H,5-6H2/t12-,13-,15-,16-,18+,19+,20-,21-,26?,27?/m1/s1

InChI Key

KDJKRZGXXHSGMI-IOFVJFLVSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

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